molecular formula C14H10N2O3 B2423249 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 477846-29-0

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2423249
CAS No.: 477846-29-0
M. Wt: 254.245
InChI Key: IZMYKFQNRIKVLG-UHFFFAOYSA-N
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Description

4-Benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid is a high-purity chemical intermediate designed for professional research and development applications. This multi-functional pyrrole derivative is characterized by a carboxylic acid moiety, a nitrile group, and a benzoyl substituent, making it a versatile scaffold in medicinal chemistry and drug discovery. Its structure suggests potential as a key precursor in the synthesis of more complex heterocyclic compounds. While the specific biological activity of this compound is not fully characterized, its core structure is related to other pyrrole-2-carboxylic acid derivatives which are recognized as privileged structures in the search for novel bioactive molecules . Researchers can leverage this compound in various applications, including as a building block for organic synthesis and in the development of compound libraries for high-throughput screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific application. Based on the handling guidelines for related chemical substances, appropriate personal protective equipment should be worn, and the compound should be used only in a well-ventilated environment, such as a chemical fume hood .

Properties

IUPAC Name

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-11(10(7-15)12(16-8)14(18)19)13(17)9-5-3-2-4-6-9/h2-6,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMYKFQNRIKVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of a benzoyl-substituted precursor with a cyano-containing reagent under acidic or basic conditions can lead to the formation of the desired pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylate: An ester derivative of the compound.

    4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxaldehyde: An aldehyde derivative with similar functional groups.

Uniqueness

4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications.

Biological Activity

4-Benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a pyrrole ring structure, notable for its diverse biological activities. The compound's molecular formula is C14H10N2O3, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of functional groups such as the benzoyl, cyano, and carboxylic acid enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC14H10N2O3
Molecular Weight254.25 g/mol
CAS Number477846-29-0

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study:
In a comparative study, derivatives of pyrrole showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating that modifications to the pyrrole structure can enhance antibacterial efficacy compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The anticancer effects of this compound have also been investigated. Preliminary findings suggest that this compound may inhibit the growth of various cancer cell lines.

Research Findings:
A study evaluating the cytotoxicity of similar pyrrole derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) against several cancer cell lines:

  • HeLa cells: IC50 = 7.01 ± 0.60 µM
  • NCI-H460 cells: IC50 = 8.55 ± 0.35 µM
  • MCF-7 cells: IC50 = 14.31 ± 0.90 µM .

These findings suggest that the compound may interact with critical cellular pathways involved in cancer proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may bind to specific enzymes involved in metabolic pathways, altering their activity.
  • Cell Cycle Disruption: It potentially disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrrole derivatives through condensation and cyclization processes. The ability to modify the structure by altering substituents can significantly impact its biological activity.

Synthetic RouteDescription
CondensationReaction of benzoyl chloride with cyanoacetate
CyclizationFormation of pyrrole ring under acidic conditions

Q & A

Q. What synthetic methodologies are recommended for preparing 4-benzoyl-3-cyano-5-methyl-1H-pyrrole-2-carboxylic acid with high yield and purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed:

Cyclization : Start with a pyrrole precursor (e.g., ethyl 5-methyl-1H-pyrrole-2-carboxylate) and introduce substituents via Friedel-Crafts acylation for the benzoyl group and nitrile introduction via cyanation reactions .

Functional Group Protection : Protect reactive groups (e.g., carboxylic acid) during harsh reaction conditions using esters, which are later hydrolyzed .

Purification : Use recrystallization or column chromatography to isolate intermediates. Final hydrolysis of the ester to the carboxylic acid is achieved with NaOH/EtOH, followed by acidification (HCl) to precipitate the product .

  • Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify substituent environments (e.g., benzoyl aromatic protons at δ 7.5–8.0 ppm, pyrrole protons at δ 6.5–7.0 ppm). Compare with similar compounds, such as 5-methyl-1H-pyrrole-2-carboxylic acid (δ 2.56 ppm for methyl groups) .
  • IR Spectroscopy : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass ~285.1 g/mol via HRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computed and experimental physicochemical properties (e.g., polar surface area, solubility)?

  • Methodological Answer :
  • Computational Validation : Use software like Gaussian or Spartan to calculate properties (e.g., PSA = 76.23 Ų ). Compare with experimental data from HPLC-derived logP or solubility assays.
  • Empirical Adjustments : If discrepancies arise (e.g., solubility < predicted), consider crystal packing effects (via X-ray diffraction ) or protonation states in solution.
  • Case Study : For similar pyrrole derivatives, computed PSA values aligned within 5% of experimental data after accounting for hydrogen bonding .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for derivative synthesis?

  • Methodological Answer :
  • Substituent Effects : The electron-withdrawing cyano group enhances electrophilicity at the pyrrole C-3 position, facilitating Suzuki-Miyaura couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to avoid side reactions during coupling .
  • Yield Optimization : Screen solvents (DMF > THF) and bases (K₂CO₃ > NaHCO₃) to improve efficiency (>70% yield reported for analogous reactions) .

Q. How can in silico models predict biological target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., CB2 receptors). Validate with crystal structures of related ligands (e.g., biphenyl-4-carboxylic acid derivatives ).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via carboxylic acid, π-π stacking with benzoyl group) .
  • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition). For pyrazole-carboxylic analogs, docking RMSD values <2.0 Å correlated with experimental activity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :
  • Controlled Studies : Replicate conditions from literature (e.g., 1M HCl, 25°C) and monitor degradation via HPLC. For example, ethyl ester analogs showed <10% degradation over 24 hours, while free acids degraded faster .
  • Mechanistic Insight : The cyano group may increase susceptibility to hydrolysis under strong acids. Stabilize via buffered solutions (pH 4–6) during storage .

Structural and Functional Comparison Table

Compound NameKey FeaturesBiological RelevanceReference
Biphenyl-4-carboxylic acid derivativesBenzimidazole-pyrazole hybridAntihypertensive target interaction
5-Methyl-1H-pyrrole-2-carboxylic acidSimplified backbone; used as synthetic precursorStructural benchmarking
Pyrazole-4-carboxylic acid analogsChloro/fluoro substituents enhance metabolic stabilityDrug development candidates

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